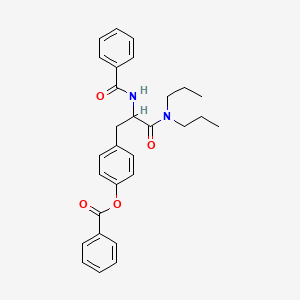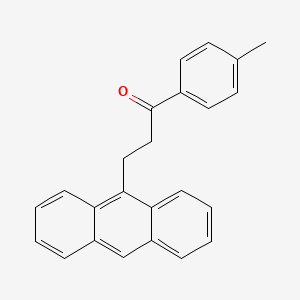
PROTRIPTYLINE-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protriptyline-D3 is a deuterated form of protriptyline, a tricyclic antidepressant. This compound is used primarily in scientific research as a stable labeled internal standard for protriptyline testing or isotope dilution methods by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) for clinical toxicology, forensic analysis, or urine drug testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Protriptyline-D3 involves the incorporation of deuterium atoms into the protriptyline molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
N-Methylation:
Cyclization: Formation of the tricyclic structure through a series of cyclization reactions.
Purification: The final product is purified using chromatographic techniques to ensure the incorporation of deuterium atoms and the purity of the compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Protriptyline-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to non-deuterated protriptyline.
Substitution: Replacement of deuterium with hydrogen
Wissenschaftliche Forschungsanwendungen
Protriptyline-D3 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of protriptyline in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of protriptyline.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify protriptyline in biological fluids.
Industry: Used in the development and validation of analytical methods for drug testing and quality control .
Wirkmechanismus
Protriptyline-D3, like its non-deuterated counterpart, acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression. The compound also blocks histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Vergleich Mit ähnlichen Verbindungen
Protriptyline-D3 is part of the tricyclic antidepressant family, which includes compounds such as:
- Imipramine
- Desipramine
- Amitriptyline
- Nortriptyline
- Clomipramine
- Trimipramine
- Doxepin
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for isotope dilution methods. This deuterated form provides enhanced stability and accuracy in quantitative analysis compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
136765-50-9 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
266.402 |
IUPAC-Name |
3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |
InChI-Schlüssel |
BWPIARFWQZKAIA-FIBGUPNXSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


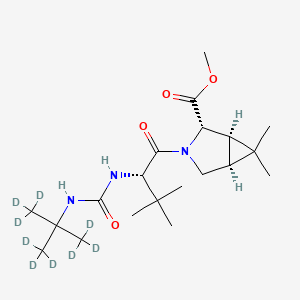

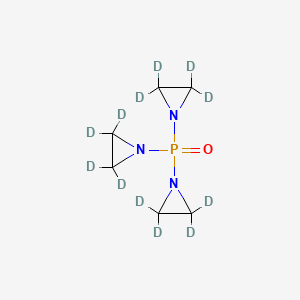
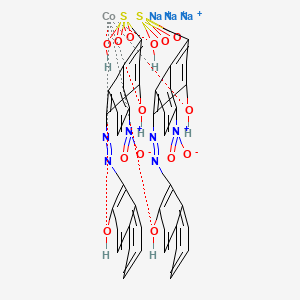
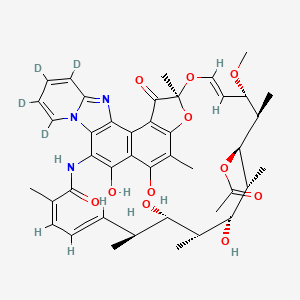
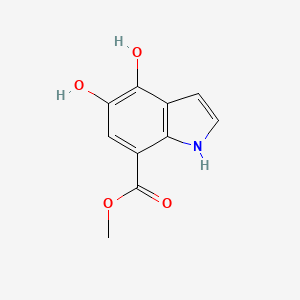
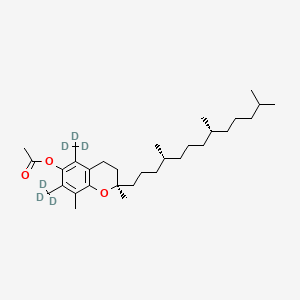
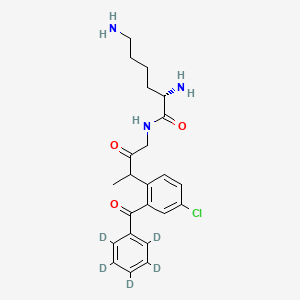
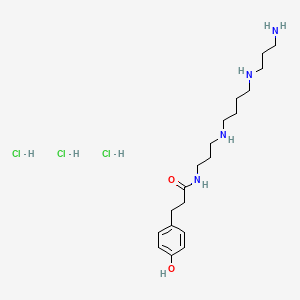
![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
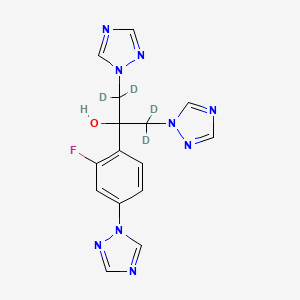
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)
